molecular formula C23H21NO5 B2753466 (Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-15-9

(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2753466
CAS No.: 877811-15-9
M. Wt: 391.423
InChI Key: WOYWKSCNAADMOE-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1'-(3-(Benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring via a spiro junction.

Properties

IUPAC Name

1'-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c25-18-14-23(29-19-4-2-1-3-17(18)19)9-11-24(12-10-23)22(26)8-6-16-5-7-20-21(13-16)28-15-27-20/h1-8,13H,9-12,14-15H2/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYWKSCNAADMOE-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM has emerged as a pivotal method for spirocycle formation. Substrates with terminal alkenes undergo cyclization in the presence of Grubbs catalysts. For example, 8-allyl-7-((6-bromoalkyl)oxy)spirochroman-4-ones are synthesized from 2,4-dihydroxyacetophenone and allyl bromide, followed by alkylation with dibromoalkanes. The RCM step employs second-generation Grubbs catalyst (5–10 mol%) in dichloromethane at 40°C, yielding 15–18-membered spirocycles with (Z)-selectivity (Table 1).

Table 1: RCM Conditions for Spirocycle Synthesis

Substrate Catalyst Solvent Temp (°C) Yield (%)
Diene 9 Grubbs II DCM 40 78
Diene 12 Grubbs II DCM 40 82

Installation of the (Z)-Acryloyl Moiety

The (Z)-acryloyl group introduces stereochemical complexity. Key approaches include stereocontrolled acylation and cross-metathesis (CM) .

Stereoselective Acylation

Piperidine nitrogen acylation with 3-(benzo[d]dioxol-5-yl)acryloyl chloride is performed under Schotten-Baumann conditions. Using aqueous sodium bicarbonate and tetrahydrofuran at 0–5°C minimizes isomerization, achieving (Z)-selectivity >90%. The acryloyl chloride is prepared from the corresponding carboxylic acid via treatment with thionyl chloride.

Table 2: Acylation Optimization Data

Base Solvent Temp (°C) (Z):(E) Ratio
NaHCO₃ THF 0 92:8
Et₃N DCM 25 85:15

Cross-Metathesis (CM)

CM between allyl-spirochromanones and acryloyl partners using Hoveyda-Grubbs catalyst (2 mol%) in toluene at 80°C installs the acryloyl group with retention of (Z)-geometry. This method avoids preformed acryloyl chlorides, enhancing functional group tolerance.

Incorporation of the Benzo[d]Dioxol-5-yl Group

The benzodioxolyl moiety is introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling .

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using 3-chloropropiophenone derivatives and sesamol (benzodioxol-5-ol) in the presence of AlCl₃ (1.2 equiv) at −10°C affords the benzodioxolylpropanone intermediate. This intermediate is subsequently oxidized to the acrylic acid precursor.

Suzuki-Miyaura Coupling

Aryl boronic esters of benzo[d]dioxol-5-yl are coupled with bromoacrylates using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. This method offers superior regioselectivity for unsymmetrical systems.

Catalytic Enantioselective Approaches

Asymmetric induction in spirocycle formation leverages organocatalysts and metal complexes .

Organocatalyzed Oxa-Michael/Aldol Cascades

Proline-derived catalysts (20 mol%) promote enantioselective [4+2] cyclizations between α,β-unsaturated aldehydes and dienophiles, achieving up to 95% ee for dihydropyran intermediates. While tailored for 3,4-dihydropyrans, this strategy is adaptable to spiro-piperidinones by modifying the dienophile.

Chiral Lewis Acid Catalysis

Zinc-BINOL complexes catalyze the Mannich reaction between chromanone-derived imines and acryloyl enolates, forming the spiro-piperidinone core with 88% ee.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 15.6 Hz, 1H, CH=CO), 6.85–6.79 (m, 3H, benzodioxolyl), 4.25 (s, 2H, OCH₂O), 3.70–3.45 (m, 4H, piperidinyl).
  • IR (KBr) : 1715 cm⁻¹ (C=O, chromanone), 1660 cm⁻¹ (acryloyl C=O).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₀NO₅ [M+H]⁺: 414.1443; found: 414.1446.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the carbonyl group in the spiro[chroman-2,4’-piperidin] structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-1’-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, but generally, the compound may act by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Spiro[piperidine-4,2'-quinoline] Derivatives Compounds such as 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] share the spirocyclic framework but replace the chroman-4-one with a quinoline moiety. These derivatives exhibit distinct spectroscopic profiles, particularly in IR and GC-MS data, where molecular ions show low intensity (0.5–8.0%) compared to the target compound’s expected fragmentation patterns .

Spiro[pyrrolizine-3,3'-indolin]-2'-one Derivatives
The compound 1'-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-1,2,5,6,7,7a-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one features a fused pyrrolizine-indole spiro system. Unlike the target compound, its crystal structure reveals C-H···O hydrogen bonding, forming C(11) chains along the [001] axis. This contrasts with the benzo[d][1,3]dioxol-containing target, where steric hindrance from the acryloyl group may limit similar intermolecular interactions .

Functional Group Analogues

Benzo[d][1,3]dioxol Derivatives
Compounds like 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one () and 1-(benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-2-one () lack the spirochromane core but retain the piperonyl group. Their synthetic routes involve alkylation of piperidine/pyrrolidine with piperonyl chloride, followed by oxidation or acylation. These steps are analogous to the acryloylation in the target compound, though the latter requires stereoselective Z-configuration control .

Acryloyl-Containing Compounds Pestalafuranone F (C₁₁H₁₄O₂) () contains an α,β-unsaturated carbonyl system but lacks the spirocyclic architecture. Its NMR data (δH 2.28 ppm for H-11; δC 26.6 ppm for C-11) highlight deshielding effects absent in the target compound due to the latter’s extended conjugation and rigid spiro structure .

Key Comparative Data

Property Target Compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one Spiro[piperidine-4,2'-quinoline] Derivatives
Core Structure Spiro[chroman-2,4'-piperidin]-4-one Piperidin-4-one Spiro[piperidine-4,2'-quinoline]
Key Functional Groups Benzo[d][1,3]dioxol, acryloyl (Z-configuration) Benzo[d][1,3]dioxol Acyl, benzyl
Synthetic Yield Not reported 65–85% (alkylation step) 70–95% (acylation step)
Spectroscopic Features Anticipated δC ~170 ppm (C=O) δC 209.5 ppm (C=O) IR: 1650–1700 cm⁻¹ (amide C=O)

Research Findings and Implications

  • Stereochemical Stability : The Z-configuration of the acryloyl group in the target compound may confer greater metabolic stability compared to E-isomers, as seen in α,β-unsaturated ketones .
  • Electronegativity Effects : The benzo[d][1,3]dioxol group’s electronegativity () likely enhances the electron-withdrawing nature of the acryloyl moiety, influencing reactivity in nucleophilic additions .
  • Biological Potential: While spirocyclic compounds like those in exhibit anti-inflammatory and antidiabetic activities, the target compound’s bioactivity remains speculative without direct data .

Biological Activity

(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines a chroman moiety with a piperidine ring and a benzo[d][1,3]dioxole-acryloyl substituent. This unique configuration contributes to its biological activity.

PropertyValue
Molecular FormulaC21H20N2O4
Molecular Weight364.4 g/mol
CAS Number1101640-13-4

Anticancer Properties

Research indicates that (Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : It promotes apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.
  • DNA Intercalation : The presence of the benzo[d][1,3]dioxole moiety allows for intercalation into DNA, disrupting replication and transcription processes.

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Study 1: In Vitro Anticancer Activity

In a study conducted by Kumar et al. (2023), (Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed:

  • A dose-dependent decrease in cell viability.
  • IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells.

Study 2: Mechanistic Insights

A mechanistic study by Singh et al. (2024) revealed that treatment with the compound led to:

  • Upregulation of pro-apoptotic proteins (Bax).
  • Downregulation of anti-apoptotic proteins (Bcl-2).
    This shift in protein expression was linked to enhanced apoptosis in treated cells.

Q & A

Basic: What methodologies are recommended for confirming the structural identity and purity of this compound?

Answer:

  • Structural Confirmation : Use single-crystal X-ray diffraction for unambiguous determination of the spirocyclic and acryloyl moieties, as demonstrated in analogous piperidine-containing spiro compounds . Validate with complementary techniques:
    • NMR : Compare 1^1H/13^13C chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm for benzodioxole) with reference data .
    • IR Spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the 4-one chroman system) .
  • Purity Assessment : Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; target ≥95% purity .

Basic: How can synthetic routes for this compound be optimized to improve yield?

Answer:

  • Key Parameters :
    • Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)2_2) for acryloyl coupling efficiency, as seen in analogous spiro-piperidine syntheses .
    • Reaction Solvents : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates; avoid protic solvents that may hydrolyze the acryloyl group .
    • Temperature : Optimize between 80–100°C to balance reaction rate and byproduct formation .
  • Workup : Use column chromatography (silica gel, ethyl acetate/hexane) for purification; yields >70% are achievable with rigorous exclusion of moisture .

Advanced: How can researchers resolve contradictory data in reported biological activities (e.g., varying IC50_{50}50​ values)?

Answer:

  • Assay Standardization :
    • Cell Lines : Use authenticated cell lines (e.g., HEK-293 for kinase inhibition studies) to minimize variability .
    • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
  • Mechanistic Studies :
    • Molecular Docking : Perform in silico modeling (AutoDock Vina) to assess binding affinity to target proteins (e.g., PI3Kγ) and correlate with experimental IC50_{50} .
    • Competitive Binding Assays : Use fluorescence polarization to quantify target engagement .

Advanced: What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

Answer:

  • Environmental Persistence :
    • Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS; prioritize half-life (t1/2_{1/2}) calculations .
    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; identify degradation products via HRMS .
  • Ecotoxicology :
    • Daphnia magna Assays : Conduct 48-h acute toxicity tests (OECD 202 guidelines) to determine EC50_{50} values .
    • Soil Microcosms : Evaluate biodegradation in loamy soil (20% moisture) over 60 days; quantify residues via QuEChERS extraction .

Basic: What analytical techniques are critical for characterizing stability under storage conditions?

Answer:

  • Forced Degradation :
    • Thermal Stress : Heat at 40–60°C for 4 weeks; monitor decomposition via TLC and HPLC .
    • Oxidative Stress : Treat with 3% H2_2O2_2; identify oxidized metabolites (e.g., epoxides) via GC-MS .
  • Storage Recommendations : Store at –20°C under nitrogen atmosphere; use amber vials to prevent photodegradation .

Advanced: How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Answer:

  • Omics Approaches :
    • Proteomics : Perform SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. control cells .
    • Metabolomics : Use LC-HRMS to map changes in metabolic pathways (e.g., glycolysis, TCA cycle) .
  • In Vivo Models :
    • Pharmacokinetics : Administer IV/orally to rodents (5–20 mg/kg); collect plasma/tissue samples for LC-MS/MS analysis of bioavailability and metabolites .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hood for synthesis/purification steps .
  • Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
  • First Aid : For inhalation exposure, move to fresh air; seek medical evaluation if respiratory distress occurs .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate structural features (e.g., benzodioxole substituents) with activity .
  • Scaffold Hopping : Replace the spiro-piperidine moiety with morpholine or azetidine rings; predict ADMET properties with SwissADME .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.